molecular formula C8H6ClN3O2 B13700003 Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13700003
M. Wt: 211.60 g/mol
InChI Key: RIKSZMKXVRFYLH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 6th position and a methyl ester group at the 4th position of the pyrazolo[3,4-b]pyridine core makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazolo[3,4-b]pyridine core. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while reduction and oxidation reactions can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-6(9)11-7-5(4)3-10-12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

RIKSZMKXVRFYLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2)Cl

Origin of Product

United States

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